Lipophilicity Shift vs. Non-gem-Dimethyl Cyclopentylpyrrolidines
The target compound's computed XLogP3 of 3.0 [1] represents a significant increase over the predicted XLogP3 of the des-dimethyl analog 3-cyclopentylpyrrolidine, which is estimated at approximately 1.8 (based on XLogP3 algorithm subtraction of two methylene contributions and addition of two methyl branch contributions). This 1.0–1.5 unit lipophilicity gain is consistent with the well-established methylene-to-methyl logP increment of roughly 0.5 per methyl group in alicyclic systems. By comparison, the positional isomer 3-(3,3-dimethylcyclopentyl)pyrrolidine (CAS 1531661-78-5) shares the same molecular formula and identical XLogP3 of approximately 3.0 , meaning the key differentiation against the 3,3-isomer lies not in global lipophilicity but in steric presentation and three-dimensional shape.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem computed) |
| Comparator Or Baseline | 3-Cyclopentylpyrrolidine: estimated XLogP3 ≈ 1.8 (no experimental value available). 3-(3,3-Dimethylcyclopentyl)pyrrolidine: XLogP3 ≈ 3.0 (inferred, identical molecular formula). |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +1.2 versus non-methylated analog; ΔXLogP3 ≈ 0.0 versus 3,3-dimethyl positional isomer. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18). Comparator values are estimated; no experimentally measured logP/logD values were retrieved for any of the compounds. |
Why This Matters
A logP shift of 1+ unit is sufficient to alter membrane permeability and metabolic clearance in drug discovery programs, meaning that SAR conclusions drawn from the unsubstituted cyclopentyl analog cannot be directly extrapolated to the gem-dimethyl series.
- [1] PubChem Compound Summary, CID 79863416, 3-(2,2-Dimethylcyclopentyl)pyrrolidine. XLogP3-AA = 3.0. National Center for Biotechnology Information. View Source
